3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide
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Overview
Description
3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2,2,2-trichloro-1-(4-iodophenylamino)ethyl)butanamide
- 3-Methyl-N-(2,2,2-trichloro-1-(4-formyl-2-methoxyphenoxy)ethyl)butanamide
- 3-Methyl-N-(2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)butanamide
Properties
Molecular Formula |
C14H16Cl5N3OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H16Cl5N3OS/c1-7(2)5-11(23)21-12(14(17,18)19)22-13(24)20-10-4-3-8(15)6-9(10)16/h3-4,6-7,12H,5H2,1-2H3,(H,21,23)(H2,20,22,24) |
InChI Key |
BAMQPYQYBUWUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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